molecular formula C5H7BrN2 B164645 2-(Bromomethyl)-1-methyl-1H-imidazole CAS No. 131671-69-7

2-(Bromomethyl)-1-methyl-1H-imidazole

Cat. No.: B164645
CAS No.: 131671-69-7
M. Wt: 175.03 g/mol
InChI Key: BXINBVHNEDOBEF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features a bromomethyl group attached to a methylated imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-1H-imidazole typically involves the bromomethylation of 1-methyl-1H-imidazole. One common method includes the reaction of 1-methyl-1H-imidazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 1-methyl-1H-imidazole.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include hydroxylated or reduced imidazole derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-1H-imidazole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-imidazole involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-methyl-1H-imidazole
  • 2-(Iodomethyl)-1-methyl-1H-imidazole
  • 1-Methyl-1H-imidazole-2-carbaldehyde

Uniqueness

2-(Bromomethyl)-1-methyl-1H-imidazole is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions. Compared to its chloro and iodo analogs, the bromomethyl derivative often exhibits more favorable reaction kinetics and selectivity.

Properties

IUPAC Name

2-(bromomethyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXINBVHNEDOBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630006
Record name 2-(Bromomethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131671-69-7
Record name 2-(Bromomethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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